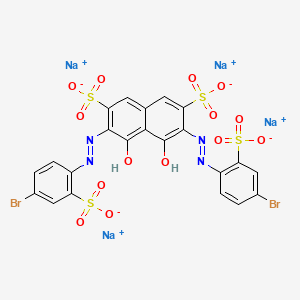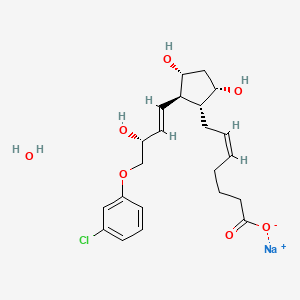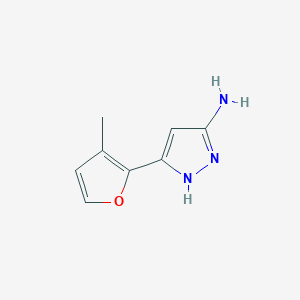
3-(Ethyldisulfanyl)-L-alanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethyldisulfanyl)-L-alanylglycine is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features an ethyldisulfanyl group attached to the L-alanylglycine backbone, which may impart distinct chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyldisulfanyl)-L-alanylglycine typically involves the formation of the ethyldisulfanyl group followed by its attachment to the L-alanylglycine backbone. The process may include:
Formation of Ethyldisulfanyl Group: This can be achieved through the reaction of ethanethiol with a suitable oxidizing agent to form the disulfide bond.
Attachment to L-alanylglycine: The ethyldisulfanyl group is then introduced to the L-alanylglycine backbone through a series of peptide coupling reactions, often using reagents like carbodiimides or other peptide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase synthesis, both of which can be optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethyldisulfanyl)-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ethyldisulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological processes due to its disulfide bond, which can influence protein folding and stability.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialized peptides and proteins for research and commercial purposes.
Mécanisme D'action
The mechanism of action of 3-(Ethyldisulfanyl)-L-alanylglycine involves its interaction with biological molecules through its disulfide bond. This bond can undergo redox reactions, influencing the structure and function of proteins and enzymes. The compound may target specific molecular pathways involved in oxidative stress and redox regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylthio)-L-alanylglycine: Similar structure but with a methylthio group instead of an ethyldisulfanyl group.
3-(Propylthio)-L-alanylglycine: Contains a propylthio group, offering different steric and electronic properties.
Uniqueness
3-(Ethyldisulfanyl)-L-alanylglycine is unique due to its ethyldisulfanyl group, which provides distinct redox properties and potential biological activities compared to its methylthio and propylthio analogs.
Propriétés
Numéro CAS |
63695-95-4 |
|---|---|
Formule moléculaire |
C7H14N2O3S2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
2-[[(2R)-2-amino-3-(ethyldisulfanyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H14N2O3S2/c1-2-13-14-4-5(8)7(12)9-3-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
Clé InChI |
OHGDCZQFOLDGGR-YFKPBYRVSA-N |
SMILES isomérique |
CCSSC[C@@H](C(=O)NCC(=O)O)N |
SMILES canonique |
CCSSCC(C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)
![Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B12062837.png)





